2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde
Overview
Description
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde is a fluorinated aromatic aldehyde. The presence of both nitro and aldehyde functional groups, along with the hexafluoropropan-2-yloxy substituent, makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde typically involves the following steps:
Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 5-nitrobenzaldehyde.
Introduction of Hexafluoropropan-2-yloxy Group: The 5-nitrobenzaldehyde is then reacted with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzoic acid.
Reduction: 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-aminobenzaldehyde.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The hexafluoropropan-2-yloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzaldehyde: Lacks the hexafluoropropan-2-yloxy group, resulting in different physical and chemical properties.
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-4-nitrobenzaldehyde: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde is unique due to the combination of the hexafluoropropan-2-yloxy and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO4/c11-9(12,13)8(10(14,15)16)21-7-2-1-6(17(19)20)3-5(7)4-18/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXUAGSRBVYBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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